molecular formula C12H13BrOS B13545135 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one

3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one

Cat. No.: B13545135
M. Wt: 285.20 g/mol
InChI Key: XZADRCVHKNRVCW-UHFFFAOYSA-N
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Description

3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one (CAS: 1483214-37-4) is a cyclopentanone derivative featuring a thioether linkage to a 3-bromophenyl substituent and a methyl group at the C2 position. This compound has a molecular weight of 285.20 g/mol and a purity of 98% . Notably, commercial availability of this compound has been discontinued, limiting current research access .

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C12H13BrOS/c1-8-11(14)5-6-12(8)15-10-4-2-3-9(13)7-10/h2-4,7-8,12H,5-6H2,1H3

InChI Key

XZADRCVHKNRVCW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)SC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one typically involves the reaction of 3-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the aromatic ring can undergo nucleophilic aromatic substitution. While specific examples for this compound are not detailed in the literature, analogous brominated aromatic systems react with nucleophiles (e.g., hydroxide, amines) under basic or high-temperature conditions. The electron-withdrawing ketone group may deactivate the ring, requiring harsher conditions for substitution.

Reduction of the Ketone Group

The cyclopentanone moiety can be reduced to a secondary alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This reaction converts the carbonyl group (C=O) into a hydroxyl group (C-OH), yielding 3-((3-bromophenyl)thio)-2-methylcyclopentanol .

Condensation Reactions

The ketone group may participate in condensation reactions, such as Claisen-Schmidt condensation , to form α,β-unsaturated ketones (enones). This reaction typically involves nucleophilic attack by an enolate species on an electrophilic carbonyl carbon.

Oxidation of the Thioether Group

Thioethers can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) . For example, oxidation of the thioether group in this compound could yield 3-((3-bromophenyl)sulfinyl)-2-methylcyclopentan-1-one or 3-((3-bromophenyl)sulfonyl)-2-methylcyclopentan-1-one , depending on the oxidant and conditions .

Characterization and Reaction Monitoring

NMR spectroscopy is critical for tracking reaction progress and confirming product structures. For example, the ¹H NMR spectrum of similar compounds (e.g., 3v in ) shows resonances for aromatic protons (~7.42–7.29 ppm) and cyclopentane carbons (~2.91–1.88 ppm). The carbonyl carbon in the ketone group appears as a singlet in

Scientific Research Applications

3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one with halogen-substituted chalcone derivatives and allylated cyclopentanones, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues
2.1.1 Chalcone Derivatives

Chalcones such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (compound 3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (compound 4) share the 3-bromophenyl motif but differ in their α,β-unsaturated ketone backbone. These compounds were synthesized via Claisen-Schmidt condensation under microwave irradiation (800°C, 700 W) with yields ranging from 55.32% to 87.03% .

Compound Molecular Weight (g/mol) Yield (%) IC50 (μg/mL) against MCF-7 Cells
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 329.23 62.32 42.22
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 371.29 55.32 22.41
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one 285.20 N/A Not reported

Key Observations :

  • Chalcones exhibit significant cytotoxicity against breast cancer cells (IC50: 22.41–42.22 μg/mL), attributed to their α,β-unsaturated ketone system, which enables Michael addition with cellular thiols .
  • No cytotoxic data are available for this compound.
2.1.2 Allylated Cyclopentanones

(E)-2-(3-(3-Bromophenyl)allyl)-2-methylcyclopentan-1-one (3e) is structurally closer to the target compound, differing only in the allyl-thioether substitution. Synthesized via Hoveyda–Grubbs second-generation catalyst-mediated olefin cross-metathesis, it achieved a 33% yield .

Compound Molecular Weight (g/mol) Yield (%) Bioactivity Data
(E)-2-(3-(3-Bromophenyl)allyl)-2-methylcyclopentan-1-one 285.20 33 Not reported
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one 285.20 N/A Not reported

Key Observations :

  • The allyl group in 3e introduces π-conjugation, which may enhance interactions with biological targets compared to the thioether linkage in the target compound.
Physicochemical Properties
  • Stability : Thioethers (as in the target compound) are generally more oxidatively stable than allyl groups but less reactive than α,β-unsaturated ketones .

Biological Activity

3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antibacterial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}BrOS
  • Molecular Weight : 285.2 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiourea derivatives, which include compounds similar to 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one. For instance, derivatives were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 40 to 50 µg/mL, demonstrating significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Table 1 summarizes the antibacterial activity of related thiourea derivatives:

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CS. typhi4530
Compound DK. pneumoniae5519

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. For example, a related derivative demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • IC50_{50} Values: The IC50_{50} values for these compounds ranged from 225 µM to lower values in optimized derivatives, indicating effective inhibition of cell growth .

Table 2 illustrates the cytotoxic effects of selected derivatives against different cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound EMCF-7225
Compound FHeLa<100
Compound GCaCo-2150

Anti-inflammatory Activity

The anti-inflammatory effects of similar thiourea derivatives have also been documented. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Inhibition Rates : Certain compounds showed inhibition rates of up to 89% for IL-6 and 78% for TNF-α at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .

Case Studies

A notable study involved the synthesis and evaluation of various thiourea derivatives, including those structurally related to 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one. These compounds were subjected to in vitro testing against multiple bacterial strains and cancer cell lines, yielding promising results that warrant further exploration.

Example Case Study

In a recent investigation, researchers synthesized a series of thiourea derivatives and assessed their biological activities. One compound demonstrated an IC50_{50} value of 92.4 µM against a panel of eleven cancer cell lines, indicating strong anticancer potential .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one?

The synthesis typically involves:

  • Friedel-Crafts acylation to introduce the methylcyclopentanone backbone, followed by thioether formation via nucleophilic substitution between a bromophenylthiol derivative and a halogenated cyclopentanone intermediate.
  • Key steps :
    • Bromination of the phenyl ring at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .
    • Thiol activation: Conversion of 3-bromothiophenol to its sodium thiolate for nucleophilic attack .
    • Optimizing solvent polarity (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .
  • Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can the structural and electronic properties of this compound be characterized?

  • NMR spectroscopy :
    • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (400 MHz, CDCl₃) to assign methyl, cyclopentanone, and bromophenylthio groups. Coupling constants reveal stereoelectronic effects .
    • 1H^1 \text{H}-NMR splitting patterns distinguish between axial and equatorial substituents on the cyclopentanone ring .
  • X-ray crystallography :
    • Use SHELXL for refinement (SHELX-97 suite) to resolve disorder in the bromophenylthio group .
    • ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .

Q. What preliminary assays can evaluate its biological activity?

  • In vitro cytotoxicity :
    • MTT assay against cancer cell lines (e.g., EGFR-mutant NSCLC) to assess IC₅₀ values .
    • Compare activity with structurally similar compounds (e.g., thiourea derivatives in ) to identify SAR trends.
  • Molecular docking :
    • Use AutoDock Vina to model interactions with EGFR kinase domain, focusing on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in enantiomeric purity?

  • Flack parameter analysis :
    • Refine using SHELXL to determine absolute configuration. A Flack parameter near 0 (±0.1) confirms enantiopurity, while values >0.2 suggest racemic mixtures .
  • Twinned data handling :
    • For twinned crystals, employ SHELXD for structure solution and refine with HKLF5 format in SHELXL, accounting for twin laws (e.g., twofold rotation) .

Q. What computational approaches predict its nonlinear optical (NLO) properties?

  • DFT studies :
    • B3LYP/6-311++G(d,p) basis set to calculate hyperpolarizability (β) and dipole moment. High β values (>10⁻³⁰ esu) suggest NLO potential .
    • Natural Bond Orbital (NBO) analysis to quantify charge transfer between the electron-deficient bromophenyl group and cyclopentanone .

Q. How should contradictory biological activity data be analyzed?

  • Case study : Discrepancies in EGFR inhibition IC₅₀ values:
    • Experimental variables : Check assay conditions (ATP concentration, incubation time). For example, ATP levels >1 mM may reduce apparent inhibition .
    • Structural analogs : Compare with compounds 8a and 8b in , where fluorination improved potency by 3-fold.
    • Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What strategies elucidate its mechanism of action in kinase inhibition?

  • Kinase profiling :
    • Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects on VEGFR or PDGFR .
  • Site-directed mutagenesis :
    • Engineer EGFR-T790M/L858R mutants to test resistance profiles. Reduced activity suggests reliance on wild-type ATP-binding pockets .

Methodological Notes

  • Key references : SHELX (crystallography) , EGFR interaction studies , and DFT/NMR methodologies .

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